molecular formula C9H6BrNO3 B2893952 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid CAS No. 2323028-70-0

4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid

Cat. No. B2893952
CAS RN: 2323028-70-0
M. Wt: 256.055
InChI Key: CQFAVMWQQDIEQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for benzoxazole derivatives. Notably, the synthesis of benzoxazoles using 2-aminophenol as a precursor has gained prominence. Various pathways involve reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones. These methods utilize different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .

One such approach involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another method employs elemental sulfur to promote the synthesis of benzoxazole derivatives .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid consists of a fused bicyclic aromatic planar heterocycle, combining a benzene ring and a 1,3-oxazole ring. The benzene ring contains six carbon atoms, while the 1,3-oxazole ring contains one oxygen (O) and one nitrogen (N) atom .


Chemical Reactions Analysis

Benzoxazoles exhibit diverse biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects. Mechanistic approaches for drug discovery often utilize benzoxazole as a starting material. Notably, the compound’s broad substrate scope allows for functionalization and modification .

properties

IUPAC Name

4-bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-4-11-8-6(10)2-5(9(12)13)3-7(8)14-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFAVMWQQDIEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methyl-1,3-benzoxazole-6-carboxylic acid

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